tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid
Overview
Description
Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a non-8-ene core with two carboxylic acid groups at positions 6 and 7, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid involves the photochemical reaction of cycloocta-1,4-diene-1,2-dione. This reaction typically requires specific light wavelengths and controlled conditions to ensure the formation of the desired tricyclic structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the photochemical reaction process. This would include optimizing reaction conditions, such as light intensity and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, or acyl chlorides are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce saturated tricyclic compounds.
Scientific Research Applications
Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Its unique structure allows for the development of novel pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism by which tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . The exact pathways and molecular targets may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid: A similar compound with one carboxylic acid group, used in proteomics research.
Cycloocta-1,4-diene-1,2-dione: A precursor in the synthesis of tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid.
Uniqueness: Tricyclo[3220~2,4~]non-8-ene-6,7-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its reactivity and versatility in chemical reactions
Properties
IUPAC Name |
tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)8-4-1-2-5(7-3-6(4)7)9(8)11(14)15/h1-2,4-9H,3H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYNTUCHBNHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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